molecular formula C17H25N3O3 B3808370 1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide

1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide

Cat. No.: B3808370
M. Wt: 319.4 g/mol
InChI Key: AZLFMWCFSQVHNF-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the pyridin-2-ylpropyl group: This step involves the coupling of the intermediate with a pyridin-2-ylpropyl halide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its interactions with specific molecular targets in the treatment of diseases.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

  • The unique structural features of this compound, such as the presence of the 2-methoxyethyl group and the pyridin-2-ylpropyl moiety, contribute to its distinct biological activities and interactions with molecular targets. These features may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-12-11-20-13-14(7-8-16(20)21)17(22)19-10-4-6-15-5-2-3-9-18-15/h2-3,5,9,14H,4,6-8,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLFMWCFSQVHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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